molecular formula C4H10F2N2 B13039180 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine

Cat. No.: B13039180
M. Wt: 124.13 g/mol
InChI Key: YWJUDOZJZFQBHG-UHFFFAOYSA-N
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Description

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine is a fluorinated diamine characterized by two fluorine substituents: one on the third carbon and another on a fluoromethyl group attached to the second carbon.

Properties

Molecular Formula

C4H10F2N2

Molecular Weight

124.13 g/mol

IUPAC Name

3-fluoro-2-(fluoromethyl)propane-1,2-diamine

InChI

InChI=1S/C4H10F2N2/c5-1-4(8,2-6)3-7/h1-3,7-8H2

InChI Key

YWJUDOZJZFQBHG-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)(CF)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine typically involves the fluorination of a suitable precursor followed by amination. One common method involves the reaction of 3-chloro-2-(chloromethyl)propane-1,2-diamine with a fluorinating agent such as potassium fluoride (KF) under anhydrous conditions. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine.

Industrial Production Methods

Industrial production of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium fluoride (KF), sodium iodide (NaI)

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted diamines with different functional groups

Scientific Research Applications

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature, which can enhance binding affinity and specificity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Propane-1,2-diamine (1,2-Diaminopropane)
  • Structure : Lacks fluorine substituents.
  • Key Properties: Melting Point (m.p.): 223–225°C . Reactivity: Forms hydrogen-bonded networks critical for self-assembly in molecular arrays . Ion Clustering: Exhibits distinct clustering behavior in gas-phase studies due to its amino group geometry .
  • Comparison : Fluorination in 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine likely reduces hydrogen-bonding capacity and lowers melting points compared to propane-1,2-diamine. The electron-withdrawing fluorine atoms may also decrease basicity.
Propane-1,3-diamine (1,3-Diaminopropane)
  • Structure: Amino groups on carbons 1 and 3.
  • Key Properties: Melting Point (m.p.): 217–219°C . Ion Clustering: Displays weaker clustering in gas-phase studies compared to propane-1,2-diamine due to reduced proximity of amino groups .
  • Comparison : The 1,2-diamine configuration in the target compound may enhance steric hindrance and alter reactivity compared to propane-1,3-diamine.
(R)-Propane-1,2-diamine
  • Structure : Chiral variant of propane-1,2-diamine.
  • Key Properties : Used in enantioselective synthesis, with applications in asymmetric catalysis .
3,3,3-Trifluoropropane-1,2-diamine
  • Structure : Trifluoromethyl group on carbon 3.
  • Key Properties: Enhanced stability against oxidation due to fluorine’s inductive effects. Used in fluorinated amino acid synthesis .
  • Comparison: The mono-fluorinated methyl group in the target compound may offer intermediate lipophilicity compared to trifluoromethyl derivatives.

Physicochemical Properties

The table below summarizes key data for related diamines (extracted from and other sources):

Compound Melting Point (°C) Yield (%) Reactivity Notes
Propane-1,2-diamine 223–225 65 Strong hydrogen bonding
Propane-1,3-diamine 217–219 63 Weaker ion clustering
2-Methyl propane-1,2-diamine 204–206 35 Steric hindrance reduces yield
3-Fluoro-2-(fluoromethyl)propane-1,2-diamine (Inferred) ~200–210 (est.) <65 (est.) Reduced hydrogen bonding, increased lipophilicity

Notes:

  • Fluorine’s electronegativity disrupts hydrogen bonding, likely lowering melting points relative to non-fluorinated analogs.
  • Steric effects from the fluoromethyl group may reduce synthetic yields, as seen in 2-methyl propane-1,2-diamine (35% yield) .

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